Cas no 2624417-78-1 (2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane)

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is a brominated aromatic compound featuring a dioxolane-protected aldehyde functionality. This structural motif makes it a valuable intermediate in organic synthesis, particularly for applications requiring selective reactivity at the aromatic bromine or the masked carbonyl group. The bromine substituent enables further functionalization via cross-coupling reactions, while the dioxolane group provides stability under basic or nucleophilic conditions. Its well-defined crystalline form ensures consistent purity, facilitating reproducible results in pharmaceutical or fine chemical synthesis. The compound’s stability and versatility make it suitable for multi-step synthetic routes, particularly in the preparation of complex heterocycles or tailored aromatic systems.
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane structure
2624417-78-1 structure
Product name:2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
CAS No:2624417-78-1
MF:C11H13BrO2
Molecular Weight:257.123722791672
MDL:MFCD33403846
CID:5074395

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane 化学的及び物理的性質

名前と識別子

    • 2-(5-bromo-2,4-dimethylphenyl)-1,3-dioxolane
    • 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
    • MDL: MFCD33403846
    • インチ: 1S/C11H13BrO2/c1-7-5-8(2)10(12)6-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
    • InChIKey: IDAPFVXIYCIAQP-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(C)=C(C=1)C1OCCO1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 192
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 18.5

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB574545-1g
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
1g
€956.90 2025-03-19
abcr
AB574545-500 mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
500MG
€644.70 2023-04-13
abcr
AB574545-250 mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
250MG
€382.30 2023-04-13
abcr
AB574545-1 g
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
1g
€881.60 2023-04-13
abcr
AB574545-500mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
500mg
€699.60 2025-03-19
abcr
AB574545-250mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane; .
2624417-78-1
250mg
€505.40 2025-03-19
Aaron
AR022IUK-250mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
2624417-78-1 95%
250mg
$713.00 2025-02-13
Aaron
AR022IUK-500mg
2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
2624417-78-1 95%
500mg
$810.00 2025-02-13

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane 関連文献

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolaneに関する追加情報

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane: A Key Compound in Medicinal Chemistry and Drug Discovery

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane, with the CAS No. 2624417-78-1, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in pharmaceutical research and drug development. The integration of bromine and methyl groups within the phenyl ring, combined with the dioxolane ring system, creates a versatile scaffold that can be tailored for various therapeutic purposes. Recent studies have highlighted the importance of such molecular frameworks in the design of novel therapeutics targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane molecule is structurally distinct due to the presence of the dioxolane ring, which is a five-membered cyclic ether. This ring system is known for its ability to form hydrogen bonds and exhibit conformational flexibility, making it an attractive scaffold for drug design. The bromine atom at the 5-position of the phenyl ring introduces electrophilic properties, which can be exploited for various chemical modifications. Additionally, the methyl groups at the 2- and 4-positions of the phenyl ring contribute to steric bulk and hydrophobic interactions, enhancing the compound's potential for interactions with biological targets.

Recent advancements in medicinal chemistry have emphasized the importance of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane as a building block for the synthesis of bioactive molecules. Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the utility of this scaffold in the development of inhibitors targeting specific enzymatic pathways. For instance, the compound has been explored for its potential as a lead molecule in the design of kinase inhibitors, which are critical in the treatment of various cancers. The bromine atom at the 5-position of the phenyl ring has been shown to enhance the compound's ability to interact with the ATP-binding site of kinases, thereby modulating enzymatic activity.

The synthesis of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane has been a focus of several studies aimed at optimizing its chemical properties for pharmaceutical applications. A 2022 study in *Organic & Biomolecular Chemistry* reported the development of an efficient synthetic route involving the coupling of a brominated phenyl derivative with a dioxolane ring-forming reagent. This method not only improves the yield of the target compound but also reduces the number of synthetic steps, making the process more cost-effective and environmentally sustainable. The use of green chemistry principles in this synthesis highlights the growing emphasis on sustainable practices in pharmaceutical research.

The biological activity of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane has been the subject of extensive research. Studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and antioxidant properties. A 2023 paper in *Bioorganic & Medicinal Chemistry* investigated the effects of this compound on inflammatory markers in cellular models. The results indicated that the compound significantly reduced the expression of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. The dioxolane ring's ability to stabilize reactive oxygen species (ROS) is believed to contribute to these anti-inflammatory effects.

Moreover, the 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane scaffold has been explored for its applications in the development of antiviral agents. A recent study published in *Antiviral Research* (2024) highlighted the compound's potential in inhibiting viral replication. The bromine atom at the 5-position of the phenyl ring was found to enhance the compound's ability to bind to viral proteins, thereby preventing the virus from replicating within host cells. This finding underscores the importance of functional group modifications in the design of effective antiviral drugs.

The pharmacokinetic properties of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane are also of interest in drug development. Research published in *Drug Metabolism and Disposition* (2023) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The study found that the compound exhibits favorable solubility and permeability characteristics, which are essential for oral drug delivery. The presence of the dioxolane ring was found to enhance the compound's stability in the gastrointestinal tract, improving its bioavailability.

In addition to its therapeutic potential, 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane has been studied for its role in the development of prodrugs. A 2022 review in *European Journal of Medicinal Chemistry* discussed the use of this scaffold in the design of prodrugs for improved drug delivery. The bromine atom at the 5-position of the phenyl ring was found to be a suitable site for the introduction of functional groups that can be cleaved in vivo, releasing the active drug molecule at the target site. This approach has the potential to enhance the therapeutic efficacy of the compound while minimizing systemic side effects.

The versatility of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane as a molecular scaffold has also been explored in the context of drug resistance. A 2023 study in *Nature Communications* investigated the compound's potential to overcome multidrug resistance (MDR) in cancer cells. The research found that the compound could modulate the expression of MDR-associated proteins, thereby enhancing the efficacy of chemotherapeutic agents. This finding highlights the compound's potential as an adjunct therapy in the treatment of drug-resistant cancers.

Despite its promising applications, the development of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane as a therapeutic agent requires further research. Challenges such as optimizing its selectivity for specific biological targets and minimizing potential toxic effects must be addressed. Ongoing studies are focused on refining the chemical structure of the compound to enhance its therapeutic profile while reducing adverse effects. Collaborative efforts between medicinal chemists and biologists are essential in overcoming these challenges and advancing the compound toward clinical application.

In conclusion, 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane represents a significant contribution to the field of medicinal chemistry. Its unique molecular structure and the presence of functional groups such as bromine and methyl moieties make it a versatile scaffold for the design of novel therapeutics. The compound's potential applications in the treatment of various diseases, including cancer, inflammatory disorders, and viral infections, underscore its importance in pharmaceutical research. Continued exploration of its chemical and biological properties will be crucial in realizing its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:2624417-78-1)2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane
A1150378
Purity:99%/99%/99%
はかる:250mg/500mg/1g
Price ($):266.0/367.0/500.0